[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of related heterocyclic compounds, which could be used as strategic intermediates in various chemical syntheses, was developed. This approach involves catalyst- and solvent-free conditions, highlighting its potential in green chemistry applications. Theoretical studies using density functional theory (DFT) calculations were carried out to understand the mechanisms involved, including the Fries rearrangement of intermediates (Moreno-Fuquen et al., 2019).
Synthesis Improvement
A methodological improvement in the synthesis process of related compounds was described, where the reaction temperature was incrementally increased, and the intermediate was filtered to improve the yield and quality of the product. This process resulted in a significant increase in total yield, reaching 80.5%, indicating an efficient and reliable method for manufacturing such compounds (Hong, 2004).
Fluorinated Compound Synthesis
A method for synthesizing fluorinated fluorophores was developed, involving a sequential nucleophilic aromatic substitution reaction. This method provides scalable access to fluorinated analogs of known fluorophores, potentially enhancing their photostability and spectroscopic properties. This synthesis approach could be relevant for applications requiring stable and tunable fluorescent compounds (Woydziak et al., 2012).
Novel Histamine H3-Receptor Antagonist Synthesis
Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone, known as ciproxifan, a novel reference antagonist for the histamine H3 receptor, was synthesized using a key reaction based on SNAr for acylated fluoroaromatics with an additional cyclization in a one-pot procedure. This synthesis method avoids chromatographic purification steps and results in good yields, indicating its potential in medicinal chemistry applications (Stark, 2000).
特性
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-7-2-1-4-13(15)11-26-17-23-8-9-24(17)16(25)12-5-3-6-14(10-12)18(20,21)22/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEWAMYDZPISJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。